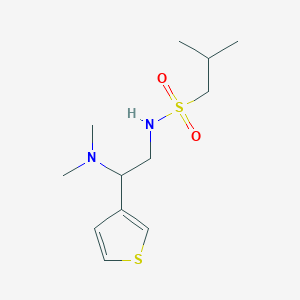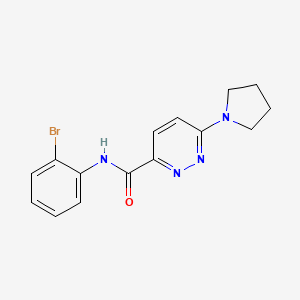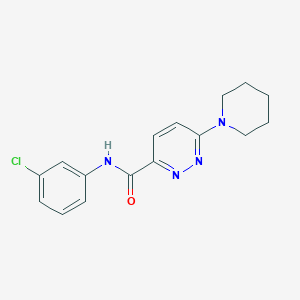![molecular formula C16H17FN4O B6501274 N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1421585-55-8](/img/structure/B6501274.png)
N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as 4FP-PPC, is a pyridazine-based compound that can be synthesized in a laboratory setting. It has been studied extensively in scientific research, with applications in biochemistry, physiology, and pharmacology.
科学研究应用
N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been studied extensively in scientific research. It has been used as a tool to study the biochemical and physiological effects of various drugs and compounds. It has also been used to investigate the mechanism of action of certain drugs, as well as the pharmacological effects of certain compounds. In addition, this compound has been used to study the structure and function of various proteins and enzymes.
作用机制
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, causing them to change their structure and function. This binding leads to changes in the biochemical and physiological processes of the body, which can result in various pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to affect the activity of certain enzymes and proteins, as well as the production of certain hormones and neurotransmitters. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as effects on the immune system.
实验室实验的优点和局限性
One of the advantages of using N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide in laboratory experiments is its relatively low cost. In addition, this compound is stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, meaning that it must be used quickly after synthesis. In addition, this compound is not soluble in water, making it difficult to dissolve in aqueous solutions.
未来方向
There are a number of potential future directions for research involving N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. One potential direction is to investigate the effects of this compound on various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further research could be conducted to explore the mechanism of action of this compound, as well as its potential applications in drug development. Finally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes, such as protein synthesis, enzyme activity, and hormone production.
合成方法
N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can be synthesized using a variety of methods, including condensation and cyclization reactions. The most common synthesis method involves the condensation of 4-fluorophenylmethyl-6-pyrrolidin-1-ylpyridazine-3-carboxylic acid with an appropriate amine. This reaction produces this compound and water as byproducts.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-3-12(4-6-13)11-18-16(22)14-7-8-15(20-19-14)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWSBHCNGOTYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)
![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)



